(E)-methyl 3-(5-((benzoyloxyimino)methyl)furan-2-yl)thiophene-2-carboxylate
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Overview
Description
(E)-methyl 3-(5-((benzoyloxyimino)methyl)furan-2-yl)thiophene-2-carboxylate is a complex organic compound that features a furan ring, a thiophene ring, and a benzoyloxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 3-(5-((benzoyloxyimino)methyl)furan-2-yl)thiophene-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Benzoyloxyimino Group: This step involves the reaction of the furan ring with benzoyl chloride and hydroxylamine to form the benzoyloxyimino group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 3-(5-((benzoyloxyimino)methyl)furan-2-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyloxyimino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the benzoyloxyimino group.
Substitution: Substituted derivatives at the benzoyloxyimino group.
Scientific Research Applications
(E)-methyl 3-(5-((benzoyloxyimino)methyl)furan-2-yl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-methyl 3-(5-((benzoyloxyimino)methyl)furan-2-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The benzoyloxyimino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan and thiophene rings can also interact with cellular components, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
(E)-methyl 3-(5-((benzoyloxyimino)methyl)furan-2-yl)thiophene-2-carboxylate: can be compared with compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H13NO5S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 3-[5-[(Z)-benzoyloxyiminomethyl]furan-2-yl]thiophene-2-carboxylate |
InChI |
InChI=1S/C18H13NO5S/c1-22-18(21)16-14(9-10-25-16)15-8-7-13(23-15)11-19-24-17(20)12-5-3-2-4-6-12/h2-11H,1H3/b19-11- |
InChI Key |
IPXWQOWACMOFLH-ODLFYWEKSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N\OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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